molecular formula C23H21ClN4O5S B11643018 (6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643018
M. Wt: 501.0 g/mol
InChI Key: VVVYHDCBDDCPDK-CGQRCSLRSA-N
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Description

  • Preparation Methods

    • Synthetic routes involve the condensation of appropriate precursors, such as chloro-substituted benzaldehydes and thiourea derivatives.
    • Industrial production methods may include large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • In chemistry , it serves as a building block for designing novel heterocyclic compounds.
    • In biology , researchers explore its potential as an antiproliferative agent or enzyme inhibitor.
    • In medicine , investigations focus on its pharmacological properties, such as anticancer or antimicrobial activity.
    • In industry , it may find applications in materials science or catalysis.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) within cells.
    • Its effects may involve modulation of cell signaling pathways (e.g., MAPK, PI3K/Akt).
  • Properties

    Molecular Formula

    C23H21ClN4O5S

    Molecular Weight

    501.0 g/mol

    IUPAC Name

    (6Z)-6-[[3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C23H21ClN4O5S/c1-13-27-28-21(25)17(22(29)26-23(28)34-13)10-14-11-18(24)20(19(12-14)31-3)33-9-8-32-16-6-4-15(30-2)5-7-16/h4-7,10-12,25H,8-9H2,1-3H3/b17-10-,25-21?

    InChI Key

    VVVYHDCBDDCPDK-CGQRCSLRSA-N

    Isomeric SMILES

    CC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1

    Canonical SMILES

    CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1

    Origin of Product

    United States

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